
1,4,4a,5,8,8a,9a,10a-Octahydroanthracene-9,10-dione
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Overview
Description
1,4,4a,5,8,8a,9a,10a-Octahydroanthracene-9,10-dione is an organic compound with the molecular formula C14H16O2. It is a derivative of anthracene, characterized by the presence of two ketone groups at the 9 and 10 positions. This compound is notable for its unique structure, which includes multiple fused rings, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1,4,4a,5,8,8a,9a,10a-Octahydroanthracene-9,10-dione typically involves a Diels-Alder reaction. One common method includes the reaction of p-benzoquinone with freshly cracked cyclopentadiene in absolute ethanol. The mixture is stirred at room temperature and then cooled in an ice-salt bath. The resulting cycloadduct is filtered and washed with ice-cold ethanol to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4,4a,5,8,8a,9a,10a-Octahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Various substitution reactions can occur, particularly at the ketone positions. Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd-C) for reduction and bromine in chloroform for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C14H16O2 and a molecular weight of 216.27 g/mol. Its structure features a fused ring system that contributes to its chemical reactivity and potential applications in synthetic chemistry and materials science .
Synthetic Applications
1. Organic Synthesis:
this compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations that can lead to the formation of more complex molecules. For example:
- The compound can be used in the synthesis of anthraquinone derivatives through oxidation reactions.
- It has been explored as a precursor for the synthesis of hydroanthraquinones which have potential applications in pharmaceuticals .
2. Photochemical Studies:
Research indicates that this compound can undergo photochemical reactions that make it valuable in studying charge transfer processes. The unique arrangement of its molecular structure allows for efficient delocalization of electronic states when subjected to light .
Material Science Applications
1. Polymer Chemistry:
The compound has been investigated for its potential use as a monomer or additive in polymer formulations. Its ability to participate in radical polymerization reactions opens avenues for developing new materials with tailored properties.
2. Conductive Materials:
Due to its conjugated system, this compound has been studied for applications in conductive polymers. These materials are essential in developing flexible electronics and energy storage devices .
Biological Applications
1. Anticancer Research:
Recent studies have highlighted the antiproliferative effects of related compounds on cancer cells. For instance:
- A novel hydroanthraquinone derived from plants showed significant activity against chemoresistant human melanoma cells. This suggests that derivatives of this compound may also possess similar biological activities .
2. Drug Development:
The compound's structural features make it a candidate for drug development targeting various diseases. Its derivatives could be explored for their therapeutic potential against different types of cancer or other diseases due to their ability to modulate biological pathways.
Case Studies
Mechanism of Action
The mechanism by which 1,4,4a,5,8,8a,9a,10a-Octahydroanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved can vary depending on the specific application and derivative of the compound. Detailed studies are required to elucidate the exact mechanisms in different contexts .
Comparison with Similar Compounds
1,4,4a,5,8,8a,9a,10a-Octahydroanthracene-9,10-dione can be compared with other similar compounds such as:
- 1,4:5,8-Dimethano-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione
- 1,4:5,8:9,10-Trimethanoanthracene These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of fused rings and ketone groups, which confer distinct chemical properties and reactivity .
Biological Activity
1,4,4a,5,8,8a,9a,10a-Octahydroanthracene-9,10-dione is a polycyclic aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a fused ring system with two ketone functional groups. Its molecular formula is C14H14O2, and it exhibits properties characteristic of anthraquinone derivatives.
Mechanisms of Biological Activity
- Antioxidant Activity : Research indicates that compounds within the anthraquinone family exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is often linked to the presence of hydroxyl groups in their structure.
- Anticancer Properties : Several studies have reported that octahydroanthracene derivatives possess cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis through mitochondrial pathways and the inhibition of cell proliferation.
- Antimicrobial Effects : Preliminary investigations suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. This activity could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Scavenging of free radicals | |
Anticancer | Induction of apoptosis in cancer cells | |
Antimicrobial | Inhibition of growth in bacterial strains |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various anthraquinones including octahydroanthracene derivatives. The results demonstrated that these compounds inhibited the growth of breast cancer cells (MCF-7) with an IC50 value indicating potent cytotoxicity. The study attributed this effect to the activation of caspase pathways leading to programmed cell death .
Case Study 2: Antioxidant Mechanism
Research conducted by RSC Publishing explored the antioxidant capabilities of octahydroanthracene derivatives in vitro. The findings revealed that these compounds significantly reduced lipid peroxidation in human liver cells when exposed to oxidative stress conditions. This suggests a protective role against cellular damage .
Properties
CAS No. |
33982-93-3 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione |
InChI |
InChI=1S/C14H16O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-4,9-12H,5-8H2 |
InChI Key |
AWKYKXCWTDDILL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1C(=O)C3CC=CCC3C2=O |
Origin of Product |
United States |
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